1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one has been achieved through a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidin-1-yl group attached to a 3-chloropyridin-4-yl group via an oxygen atom. Additionally, a 2-fluorophenoxy group is attached to the pyrrolidin-1-yl group via an ethanone linkage.Scientific Research Applications
Multicomponent Domino Reaction Strategy
Researchers developed a highly effective protocol for synthesizing a new class of poly-functionalized innovative nicotinonitriles, incorporating pyrene and/or fluorene moieties, through a domino four-component condensation reaction. This method affords substrate diversity and operative competence under metal-free conditions for C–C and C–N bond formation. The photophysical property-based absorption and emission of the synthesized compounds in dichloromethane have been well-investigated, showing strong blue-green fluorescence emission, which may find application in various areas, including materials science (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).
Fluoroionophores and Metal Recognition
A series of fluoroionophores were developed from diamine-salicylaldehyde (DS) derivatives, showing spectra diversity when interacting with various metal cations. Specific chelation to Zn +2 and Cd +2 was observed, indicating potential applications in cellular metal staining for general fluorescence and ratio fluorescence methods (W. Hong et al., 2012).
Corrosion Inhibition Efficiency
The study on Schiff bases as corrosion inhibitors for carbon steel in hydrochloric acid revealed that these compounds acted as mixed (cathodic/anodic) inhibitors, with their efficiency correlated to their chemical structures. This suggests potential applications in corrosion prevention and materials protection (M. Hegazy et al., 2012).
Catalytic Behavior Towards Ethylene Reactivity
Iron and cobalt complexes were synthesized to study their catalytic activities towards ethylene reactivity, indicating potential applications in the field of catalysis and materials science for ethylene oligomerization and polymerization (Wen‐Hua Sun et al., 2007).
Future Directions
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-13-9-20-7-5-15(13)24-12-6-8-21(10-12)17(22)11-23-16-4-2-1-3-14(16)19/h1-5,7,9,12H,6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLOWAOJVVBSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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